molecular formula C17H23N3O2 B12948668 N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide CAS No. 88137-99-9

N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide

Cat. No.: B12948668
CAS No.: 88137-99-9
M. Wt: 301.4 g/mol
InChI Key: MCPUHHYGMKFCHF-UHFFFAOYSA-N
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Description

N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide is a synthetic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ether linkage, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, basic or acidic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to specific sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((5-(2-Methyl-1H-imidazol-1-yl)pentyl)oxy)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl chain and phenyl ether linkage differentiates it from other imidazole derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic applications.

Properties

CAS No.

88137-99-9

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[4-[5-(2-methylimidazol-1-yl)pentoxy]phenyl]acetamide

InChI

InChI=1S/C17H23N3O2/c1-14-18-10-12-20(14)11-4-3-5-13-22-17-8-6-16(7-9-17)19-15(2)21/h6-10,12H,3-5,11,13H2,1-2H3,(H,19,21)

InChI Key

MCPUHHYGMKFCHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCCCOC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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